Acetic acid--(2,4,6-trimethylphenyl)methanol (1/1)
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Overview
Description
Acetic acid–(2,4,6-trimethylphenyl)methanol (1/1) is a chemical compound that combines acetic acid and (2,4,6-trimethylphenyl)methanol in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(2,4,6-trimethylphenyl)methanol typically involves the reaction of acetic acid with (2,4,6-trimethylphenyl)methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of acetic acid–(2,4,6-trimethylphenyl)methanol may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced separation techniques, such as distillation or crystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–(2,4,6-trimethylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Acetic acid–(2,4,6-trimethylphenyl)methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid–(2,4,6-trimethylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trimethylphenylboronic acid
- Mesitylene-2-boronic acid
- NSC 157832
Uniqueness
Acetic acid–(2,4,6-trimethylphenyl)methanol is unique due to its specific combination of acetic acid and (2,4,6-trimethylphenyl)methanol, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
63548-92-5 |
---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
acetic acid;(2,4,6-trimethylphenyl)methanol |
InChI |
InChI=1S/C10H14O.C2H4O2/c1-7-4-8(2)10(6-11)9(3)5-7;1-2(3)4/h4-5,11H,6H2,1-3H3;1H3,(H,3,4) |
InChI Key |
KWIAIMYQRYACCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CO)C.CC(=O)O |
Origin of Product |
United States |
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